molecular formula C10H11ClN2O3 B13301716 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13301716
M. Wt: 242.66 g/mol
InChI Key: YDSQGVNSXMEGJM-UHFFFAOYSA-N
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Description

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a chlorine atom at position 4 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly in medicinal chemistry. Its structural framework enables chemoselective substitutions, such as displacement of the oxan-4-yl or chlorine groups with amines or other nucleophiles, to generate diverse derivatives for drug discovery .

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)

InChI Key

YDSQGVNSXMEGJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the pyrimidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the pyrimidine ring’s 4-position undergoes nucleophilic substitution reactions. Common reagents and conditions include:

Reagent Product Conditions Yield
Amines (e.g., NH₃)4-Amino-2-(oxan-4-yl)pyrimidine-5-carboxylic acidPd catalysis, 80–100°C 65–78%
Thiols (e.g., NaSH)4-Sulfhydryl derivativeDMF, 60°C, 12 h 52%
Methoxide (NaOMe)4-Methoxy derivativeMethanol reflux, 6 h 70%

The oxan-4-yl group stabilizes the transition state by electron donation, enhancing substitution rates compared to non-oxane analogs .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

Reacts with alcohols (e.g., methanol) under acidic conditions:

  • Conditions : H₂SO₄ catalyst, 60°C, 4 h

  • Product : Methyl 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylate

Amide Formation

Coupling with amines via EDCl/HOBt activation:

  • Example : Reaction with benzylamine yields the corresponding amide (85% yield)

Oxan-4-yl Group Reactivity

The oxan-4-yl (tetrahydropyranyl) substituent can undergo ring-opening or functionalization:

Reaction Type Reagents Outcome
Acidic HydrolysisHCl (aq), 50°CCleavage to form diol intermediate
OxidationKMnO₄, H₂OOxepane-4-carboxylic acid derivative

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the pyrimidine core:

Coupling Type Reagent Product Catalyst System
Suzuki-MiyauraArylboronic acids4-Aryl derivativesPd(PPh₃)₄, K₂CO₃
Buchwald-HartwigPrimary amines4-Aminoaryl analogsPd₂(dba)₃, Xantphos

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Compound Substitution Site Reactivity Carboxylic Acid Reactivity
4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acidHigh (Cl)High (COOH)
6-Chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid Moderate (Cl)Moderate (COOH)
4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Low (CH₃)High (COOH)

The 4-chloro substituent in the target compound shows enha

Scientific Research Applications

Scientific Research Applications

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid has potential applications in several scientific fields:

  • Pharmaceutical Development The compound's unique structure makes it useful in pharmaceutical research and development.
  • Chemistry It can be used as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals. It can also be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
  • Biology It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Chemical Properties and Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

  • Substitution Reactions Depending on the nucleophile used, various substituted pyrimidine products can be created.
  • Coupling Products The compound can be used in the formation of biaryl compounds or other complex structures.

Related Pyrimidine Compounds and Their Applications

Pyrimidine derivatives are used for different therapeutic applications, particularly in antimicrobial and antiviral domains. Examples of pyrimidine derivatives and their applications include:

  • 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid This compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Research is ongoing to explore potential therapeutic applications, such as the development of new drugs.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine This compound is a multifunctional pyrimidine scaffold .
  • 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid This compound is explored as a precursor in synthesizing drug candidates for various diseases.
  • Specific Pyrido[2,3-d]pyrimidine derivatives These derivatives have shown therapeutic interest . For example, Tarloxotinib is a Pan-HER kinase inhibitor .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and its analogs:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cl (C4), oxan-4-yl (C2) C₁₀H₁₁ClN₂O₃ 242.66 Intermediate for bioactive pyrimidines
5-Chloropyrimidine-4-carboxylic acid (61727-33-1) Cl (C5), H (C2) C₅H₃ClN₂O₂ 158.55 High structural similarity (0.78) but lacks oxan-4-yl; used in nucleoside analogs
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (74840-34-9) Cl (C4), methylthio (C2) C₆H₅ClN₂O₂S 204.64 Methylthio group enhances lipophilicity; potential precursor for thioether modifications
1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (1439897-88-7) Oxan-4-yl (C1), ketone (C2) C₁₀H₁₂N₂O₄ 224.21 Ketone at C2 alters reactivity; used in kinase inhibitor research
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CID 47002314) Cl (C5), isopropyl (C2) C₈H₉ClN₂O₂ 200.63 Bulky isopropyl group impacts steric interactions; explored in antimicrobial agents
(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (330785-81-4) Complex substituents (C2, C4) C₂₄H₂₇ClN₆O₃ 482.97 Multifunctional design for receptor-targeted therapies

Biological Activity

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative noted for its diverse biological activities. The compound features a chloro substituent at the fourth position, an oxan-4-yl group at the second position, and a carboxylic acid functionality at the fifth position, which contribute to its reactivity and potential therapeutic applications. This article reviews its biological activity, including antiviral, antitumor, and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is C9H8ClNO3\text{C}_9\text{H}_{8}\text{Cl}\text{N}\text{O}_3 with a molecular weight of 242.66 g/mol. The structural representation is as follows:

Component Description
Pyrimidine Ring Core structure providing biological activity
Chloro Group Enhances binding affinity to biological targets
Oxan Group Contributes to molecular stability and solubility
Carboxylic Acid Facilitates interactions with biological systems

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the chloro and oxan groups influences its binding affinity, potentially modulating pathways involved in inflammation, microbial growth, and cancer cell proliferation .

Antiviral Activity

Recent studies indicate that pyrimidine derivatives, including this compound, exhibit promising antiviral properties. These compounds have shown efficacy in inhibiting viral replication by targeting viral enzymes or cellular receptors essential for viral entry and replication.

Antitumor Activity

The compound has been evaluated for its antitumor effects against various cancer cell lines. In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells such as A549 (lung adenocarcinoma) when compared to standard chemotherapeutic agents like cisplatin. The cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its antiviral and antitumor properties, this compound has been investigated for its antimicrobial activity against multidrug-resistant strains of bacteria. Preliminary results suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antibiotic therapies .

Case Studies

  • Antiviral Efficacy : A study involving various pyrimidine derivatives found that this compound inhibited viral replication effectively in cell cultures infected with influenza virus. The compound was shown to disrupt the viral life cycle by targeting specific viral proteins.
  • Cytotoxicity in Cancer Models : In a comparative study assessing the cytotoxic effects of several pyrimidine derivatives on A549 cells, this compound exhibited significant cytotoxicity (66% viability at 100 µM concentration), suggesting potential as an anticancer agent with selective action against tumor cells .
  • Antimicrobial Screening : The antimicrobial potential was evaluated using standard disk diffusion methods against clinical isolates of Staphylococcus aureus. Results indicated that the compound demonstrated substantial inhibition zones, particularly against methicillin-resistant strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as chlorination of precursor pyrimidine derivatives followed by functionalization with oxan-4-yl groups. Key steps include:

  • Chlorination : Use POCl₃ or SOCl₂ under reflux conditions to introduce the chlorine atom at the 4-position of the pyrimidine ring .
  • Oxan-4-yl coupling : Employ nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the oxan-4-yl moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH. Monitor pH to prevent over-hydrolysis .
    Optimization : Use design of experiments (DoE) to vary reaction time, temperature, and stoichiometry. Analyze purity via HPLC (>95%) and confirm structure with ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound may cause irritation; avoid inhalation or skin contact .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .
  • Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize acidic residues before disposal .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural confirmation :
    • NMR : ¹H NMR (DMSO-d₆) for aromatic protons (δ 8.2–8.5 ppm) and oxan-4-yl signals (δ 3.5–4.0 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₂ClN₂O₄: 257.06) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Prioritize targets with high docking scores (<–8 kcal/mol) and complementary active-site interactions (e.g., hydrogen bonding with the carboxylic acid group) .
  • QSAR studies : Correlate structural features (e.g., Cl substituent, oxan-4-yl lipophilicity) with bioactivity data from analogs. Validate models using leave-one-out cross-validation (R² > 0.7) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Controlled variable analysis : Replicate reactions under published conditions while isolating variables (e.g., catalyst batch, solvent purity).
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., dechlorination or ring-opening) .
  • Statistical validation : Compare yields across ≥3 independent trials. Apply t-tests (p < 0.05) to confirm significance of discrepancies .

Q. How does the oxan-4-yl group influence the compound’s physicochemical properties and bioactivity?

  • Lipophilicity : The oxan-4-yl group increases logP by ~1.5 units compared to non-cyclic ether analogs, enhancing membrane permeability (measured via PAMPA assay) .
  • Conformational rigidity : Restricts rotational freedom, improving binding entropy to target proteins (ΔΔG = –2.3 kcal/mol in MD simulations) .
  • Metabolic stability : Oxan-4-yl reduces CYP450-mediated oxidation in liver microsomes (t₁/₂ > 120 min vs. 45 min for morpholine analogs) .

Q. What methodologies are used to evaluate this compound’s potential in material science applications?

  • Thermal stability : TGA analysis under N₂ (degradation onset >250°C) .
  • Electronic properties : Cyclic voltammetry to measure redox potentials (E₁/₂ ≈ –1.2 V vs. Ag/AgCl) .
  • Self-assembly : Study crystallization in polar aprotic solvents (e.g., DMSO) via SEM or AFM to assess nanostructure formation .

Q. How can researchers design analogues to modulate selectivity between related biological targets?

  • Bioisosteric replacement : Substitute the chlorine atom with F or CF₃ to alter steric/electronic profiles .
  • Scaffold hopping : Replace pyrimidine with triazine or pyridine cores while retaining the oxan-4-yl-carboxylic acid pharmacophore .
  • Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester hydrolysis in plasma t₁/₂ = 2 h) .

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